![molecular formula C9H6BrClO4 B13490780 Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorocarbonyl group through a reaction with phosgene or a similar chlorinating agent under controlled conditions. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorocarbonyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: Hydroxybenzoates.
Oxidation: Carboxylic acids or quinones.
Scientific Research Applications
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorocarbonyl)benzoate
- 3-Bromo-5-methylbenzoic acid
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is unique due to the presence of both bromine and chlorocarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups.
Properties
Molecular Formula |
C9H6BrClO4 |
|---|---|
Molecular Weight |
293.50 g/mol |
IUPAC Name |
methyl 3-bromo-5-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H6BrClO4/c1-14-8(12)5-2-6(10)4-7(3-5)15-9(11)13/h2-4H,1H3 |
InChI Key |
TYXFIHAERFFBGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


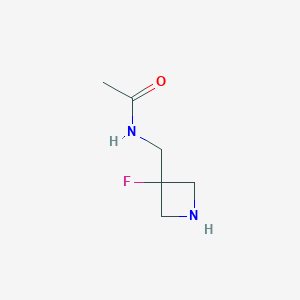
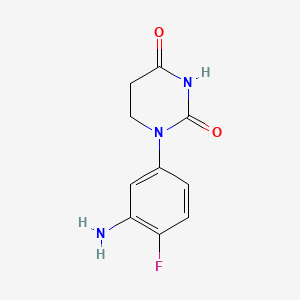
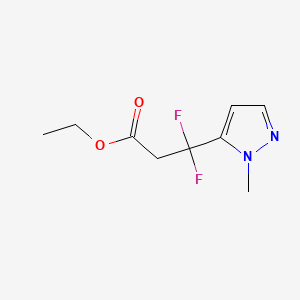
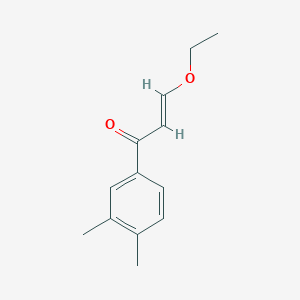
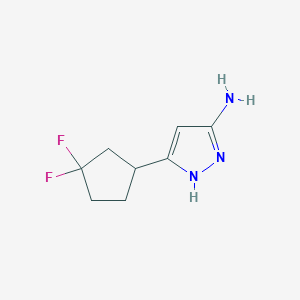
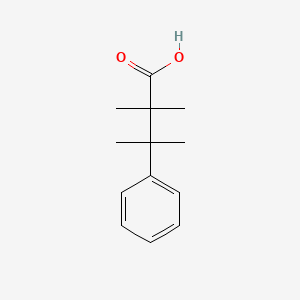
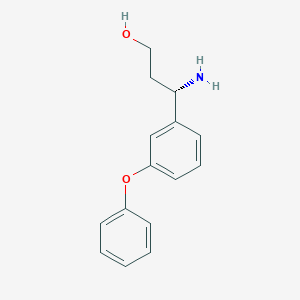
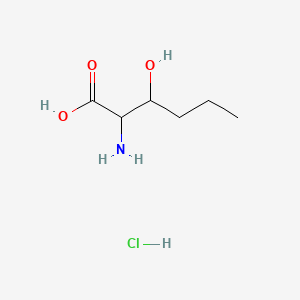
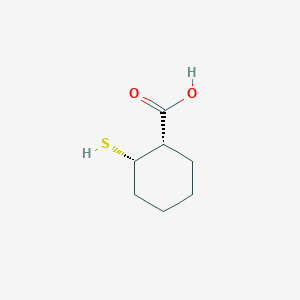
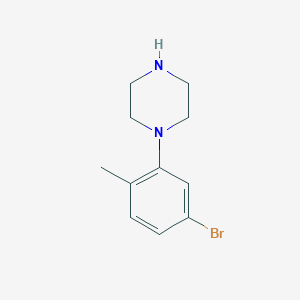
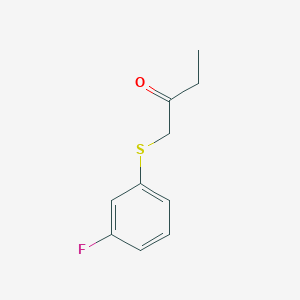
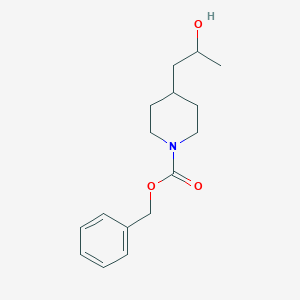
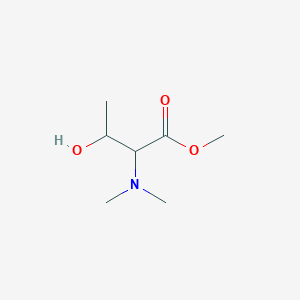
![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
